4-[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine
Overview
Description
4-[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. This is followed by sulfonylation and subsequent morpholine attachment. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl and morpholine groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl or morpholine rings .
Scientific Research Applications
4-[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity and is studied for its potential as a pharmaceutical agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as polymers and sensors
Mechanism of Action
The mechanism of action of 4-[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol
- 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-ol
Uniqueness
4-[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine stands out due to its unique combination of the oxadiazole ring, sulfonyl group, and morpholine moiety. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c22-26(23,21-9-11-24-12-10-21)16-8-4-7-15(13-16)18-20-19-17(25-18)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUZPRBHABBRRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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